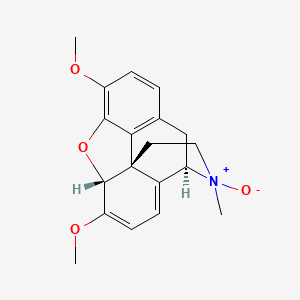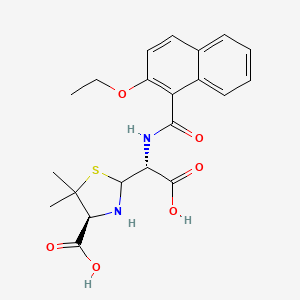
N',N4-Bis(benzyloxycarbonyl)spermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N4-Bis(benzyloxycarbonyl)spermidine is a synthetic derivative of spermidine, a polyamine involved in cellular metabolism. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen atoms of spermidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N4-Bis(benzyloxycarbonyl)spermidine typically involves the protection of spermidine’s amine groups with benzyloxycarbonyl (Cbz) groups. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be removed through hydrolysis under acidic or basic conditions, yielding spermidine.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Substitution: The benzyloxycarbonyl groups can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like benzyl chloroformate for introducing benzyloxycarbonyl groups.
Major Products Formed
Hydrolysis: Spermidine.
Oxidation: Carbonyl derivatives.
Substitution: Various substituted spermidine derivatives.
Applications De Recherche Scientifique
N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.
Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.
Mécanisme D'action
The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzylspermidine: Similar structure but with benzyl groups instead of benzyloxycarbonyl groups.
N1,N8-Dihydroxybenzoylspermidine: Contains dihydroxybenzoyl groups.
N1,N8-(Butoxyl-carbonyl)spermidine: Contains butoxyl-carbonyl groups.
Uniqueness
N’,N4-Bis(benzyloxycarbonyl)spermidine is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Its ability to inhibit spermidine uptake and its potential anticancer properties further distinguish it from other spermidine derivatives .
Propriétés
Formule moléculaire |
C23H31N3O4 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27) |
Clé InChI |
FADJWXHPKMDHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)



![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)


![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)



![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
